(3-Ethylpyrazin-2-yl)methanamine;2,2,2-trifluoroacetic acid
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Overview
Description
(3-Ethylpyrazin-2-yl)methanamine;2,2,2-trifluoroacetic acid is a compound that combines a pyrazine derivative with a trifluoroacetic acid moiety. Pyrazine derivatives are known for their diverse biological activities and are commonly used in pharmaceuticals and agrochemicals. The trifluoroacetic acid component is often used in organic synthesis due to its strong acidity and ability to act as a protecting group.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (3-Ethylpyrazin-2-yl)methanamine typically involves the reaction of 3-ethylpyrazine with formaldehyde and ammonia, followed by the addition of trifluoroacetic acid. The reaction conditions often include:
Temperature: Room temperature to moderate heating.
Solvent: Common solvents include methanol or ethanol.
Catalysts: Acidic or basic catalysts may be used to facilitate the reaction.
Industrial Production Methods
Industrial production methods for this compound may involve continuous flow reactors to ensure consistent quality and yield. The use of automated systems can help in scaling up the production while maintaining safety and efficiency.
Chemical Reactions Analysis
Types of Reactions
(3-Ethylpyrazin-2-yl)methanamine;2,2,2-trifluoroacetic acid can undergo various chemical reactions, including:
Oxidation: The pyrazine ring can be oxidized to form corresponding N-oxides.
Reduction: The compound can be reduced to form amine derivatives.
Substitution: Halogenation and alkylation reactions can occur on the pyrazine ring.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are often used.
Substitution: Halogenating agents like N-bromosuccinimide (NBS) and alkylating agents like methyl iodide are commonly employed.
Major Products Formed
The major products formed from these reactions include N-oxides, amine derivatives, and various substituted pyrazines, depending on the specific reaction conditions and reagents used.
Scientific Research Applications
(3-Ethylpyrazin-2-yl)methanamine;2,2,2-trifluoroacetic acid has several scientific research applications:
Chemistry: Used as a building block in the synthesis of more complex molecules.
Biology: Investigated for its potential antimicrobial and antifungal properties.
Medicine: Explored for its potential use in drug development, particularly in targeting specific enzymes or receptors.
Industry: Utilized in the production of agrochemicals and other industrial chemicals.
Mechanism of Action
The mechanism of action of (3-Ethylpyrazin-2-yl)methanamine;2,2,2-trifluoroacetic acid involves its interaction with specific molecular targets, such as enzymes or receptors. The pyrazine ring can interact with active sites on enzymes, potentially inhibiting their activity. The trifluoroacetic acid component can enhance the compound’s ability to penetrate cell membranes, increasing its efficacy.
Comparison with Similar Compounds
Similar Compounds
(3-Methylpyrazin-2-yl)methanamine: Similar structure but with a methyl group instead of an ethyl group.
(3-Propylpyrazin-2-yl)methanamine: Contains a propyl group instead of an ethyl group.
(3-Ethylpyrazin-2-yl)methanol: Similar structure but with a hydroxyl group instead of an amine group.
Uniqueness
(3-Ethylpyrazin-2-yl)methanamine;2,2,2-trifluoroacetic acid is unique due to the combination of the pyrazine ring with the trifluoroacetic acid moiety, which can enhance its chemical reactivity and biological activity. This combination makes it a versatile compound for various applications in research and industry.
Properties
IUPAC Name |
(3-ethylpyrazin-2-yl)methanamine;2,2,2-trifluoroacetic acid |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H11N3.C2HF3O2/c1-2-6-7(5-8)10-4-3-9-6;3-2(4,5)1(6)7/h3-4H,2,5,8H2,1H3;(H,6,7) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
HOIWORHSDKSDBH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCC1=NC=CN=C1CN.C(=O)(C(F)(F)F)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H12F3N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.01.04) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
251.21 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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